(3S)-3-Ethyl-4-methylpentan-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
125873-70-3 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
(3S)-3-ethyl-4-methylpentan-2-one |
InChI |
InChI=1S/C8H16O/c1-5-8(6(2)3)7(4)9/h6,8H,5H2,1-4H3/t8-/m0/s1 |
InChI Key |
KNCSWJHMGRXEDN-QMMMGPOBSA-N |
SMILES |
CCC(C(C)C)C(=O)C |
Isomeric SMILES |
CC[C@@H](C(C)C)C(=O)C |
Canonical SMILES |
CCC(C(C)C)C(=O)C |
Synonyms |
2-Pentanone, 3-ethyl-4-methyl-, (S)- (9CI) |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3s 3 Ethyl 4 Methylpentan 2 One and Its Chiral Analogues
Asymmetric Synthesis Approaches
Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule. For ketones like (3S)-3-Ethyl-4-methylpentan-2-one, this involves creating the desired stereochemistry at the chiral center, which is the carbon atom at the third position.
Enantioselective catalysis is a powerful tool for constructing chiral molecules. This approach utilizes a chiral catalyst to direct the formation of one enantiomer over the other. For the synthesis of β-chiral ketones, methods involving the conjugate addition of nucleophiles to α,β-unsaturated ketones are prominent. While direct synthesis of this compound via this method is not extensively documented, related transformations provide insight into potential strategies. For instance, cooperative catalysis involving palladium and a Brønsted acid has been used for the conjugate addition of β-keto esters to azoalkenes, yielding highly functionalized chiral products. thieme-connect.com
Another relevant strategy is the CBS reduction, which uses a chiral oxazaborolidine catalyst derived from the amino acid proline. youtube.com This method is highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols, which could then be oxidized to the desired ketone. youtube.com The catalyst creates a chiral environment that favors the addition of a hydride from one face of the ketone, leading to high enantiomeric excess. youtube.com
| Catalyst Type | Reactants | Key Features |
| Chiral Phosphoric Acid | 3-Vinylindoles, ortho-Quinone Methides | High yields and enantioselectivities for chroman derivatives. mdpi.com |
| Palladium/Brønsted Acid | β-Keto Esters, Azoalkenes | Cooperative catalysis for bicyclic dihydropyrroles. thieme-connect.com |
| CBS Catalyst | Prochiral Ketones, Borane (B79455) | Enantioselective reduction to chiral alcohols. youtube.com |
Chiral auxiliaries are stereogenic groups temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is created, the auxiliary is removed. wikipedia.org This strategy is widely used in asymmetric synthesis.
Pseudoephedrine is a well-known chiral auxiliary. princeton.edu In the context of synthesizing chiral ketones, an enolate derived from an amide of pseudoephedrine can undergo diastereoselective alkylation. Subsequent cleavage of the auxiliary would yield the chiral carboxylic acid, which could then be converted to the target ketone. Evans oxazolidinones are another class of effective chiral auxiliaries. sigmaaldrich.com An N-acylated oxazolidinone can be deprotonated to form an enolate, which then reacts with an electrophile. The bulky auxiliary shields one face of the enolate, leading to highly diastereoselective alkylation. Removal of the auxiliary provides the chiral product. sigmaaldrich.com
| Chiral Auxiliary | Typical Application | Key Advantage |
| Pseudoephedrine | Asymmetric Michael Reactions, Alkylations | High diastereoselectivity, readily available. princeton.edu |
| Evans Oxazolidinones | Aldol (B89426) reactions, Alkylations | Excellent stereocontrol, well-established methodology. sigmaaldrich.com |
| 8-Phenylmenthol | Ene reactions | Introduced early in the development of chiral auxiliaries. wikipedia.org |
| trans-2-Phenyl-1-cyclohexanol | Ene reactions | Alternative to 8-phenylmenthol. wikipedia.org |
Biocatalysis utilizes enzymes to perform chemical transformations with high specificity. nih.gov Ketoreductases (KREDs) are enzymes that can reduce ketones to chiral alcohols with high enantioselectivity. acs.org While this produces an alcohol, it is a key intermediate that can be oxidized to the desired chiral ketone. The advantage of this method is the exceptional selectivity often observed and the mild reaction conditions. nih.govacs.org For industrial applications, enzymes are often immobilized to allow for easy separation and reuse. nih.gov Transaminases are another class of enzymes that can be used to produce chiral amines from ketones, which could potentially be converted to the target ketone. nih.gov
| Enzyme Class | Transformation | Key Features |
| Ketoreductases (KREDs) | Ketone reduction to chiral alcohol | High enantioselectivity, mild conditions. nih.govacs.org |
| Transaminases | Ketone to chiral amine | Applicable for the synthesis of chiral amines. nih.gov |
| Lipases | Resolution of racemic esters | Can be used to separate enantiomers. |
Diastereoselective Synthetic Pathways
Diastereoselective synthesis aims to form one diastereomer preferentially over others. When a molecule has multiple stereocenters, controlling the relative configuration of each is crucial. For analogues of this compound that may contain an additional stereocenter, diastereoselective methods are essential.
Iron-catalyzed ring contraction of cyclic ketones has been shown to produce cyclic ketones with two adjacent stereocenters with high diastereoselectivity. acs.org While this applies to cyclic systems, the principles of stereocontrol can be relevant. The aldol reaction, a fundamental carbon-carbon bond-forming reaction, can also be controlled to produce specific diastereomers. nih.gov Catalytic asymmetric aldol reactions of ketones with isocyanoacetates have been developed to produce chiral oxazolines with good diastereoselectivity. nih.gov
Precursor-Based Derivatization Strategies
This approach involves synthesizing a related molecule, a precursor, and then chemically converting it to the target compound.
A common strategy for synthesizing ketones is the reaction of a carboxylic acid derivative with an organometallic reagent. For instance, 2-ethyl-2-methylbutyric acid can be treated with methyllithium (B1224462) to produce 3-ethyl-3-methyl-pentan-2-one. chemicalbook.com To synthesize the specific (3S) enantiomer, one would need to start with the enantiomerically pure (2S)-2-ethyl-2-methylbutyric acid. The synthesis of such chiral carboxylic acids can be achieved through methods like asymmetric alkylation using chiral auxiliaries.
More recently, photoredox/nickel dual catalysis has enabled the direct deoxygenative cross-coupling of carboxylic acids and alcohols to form dialkyl ketones. nih.gov This method offers a broad substrate scope and good functional group tolerance under mild conditions. nih.gov
Transformations of Chiral Alcohols into Ketones
The oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis. When the alcohol substrate contains a pre-existing stereocenter, as in the case of the precursor to this compound—namely, a diastereomer of 3-ethyl-4-methylpentan-2-ol—the primary challenge is to perform the oxidation under conditions that are mild enough to prevent epimerization or other unwanted side reactions. The oxidation occurs at the C2 position, and while this is not the chiral center itself, harsh conditions (e.g., strongly acidic or basic media, high temperatures) could potentially compromise the integrity of the adjacent C3 stereocenter. Therefore, modern, mild oxidation methods are exclusively employed.
Two of the most reliable and widely used methods for this type of transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at very low temperatures (typically -78 °C), followed by the addition of a hindered organic base like triethylamine (B128534) (Et₃N). The reaction is renowned for its exceptionally mild character and broad functional group tolerance. The low reaction temperature is crucial for the stability of the key chloro(dimethyl)sulfonium chloride intermediate. For substrates with acid- or base-sensitive groups, the near-neutral conditions of the Swern oxidation are highly advantageous, and its ability to avoid racemization at carbons alpha to the newly formed carbonyl is well-documented.
Dess-Martin Periodinane (DMP) Oxidation: The Dess-Martin oxidation employs a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, commonly known as Dess-Martin periodinane (DMP). This reaction offers significant operational simplicity, as it can be carried out at room temperature under neutral pH conditions in common chlorinated solvents like dichloromethane. DMP is highly selective for primary and secondary alcohols and is tolerant of many sensitive functional groups that might not withstand other oxidants. Its high efficiency, rapid reaction times, and straightforward workup have made it a favored method, particularly in the later stages of complex molecule synthesis.
Table 1: Comparative Overview of Mild Oxidation Methods for Chiral Alcohols
| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |
|---|---|---|
| Primary Reagents | Dimethyl sulfoxide (DMSO), oxalyl chloride, triethylamine | Dess-Martin Periodinane (DMP) |
| Typical Conditions | Cryogenic (-78 °C), anhydrous CH₂Cl₂ | Room temperature, neutral pH, CH₂Cl₂ |
| Key Advantages | Very mild, avoids over-oxidation, widely applicable, low cost of basic reagents. | Operationally simple, fast reaction times, neutral conditions, easy workup, high chemoselectivity. |
| Key Disadvantages | Requires cryogenic temperatures, stoichiometric formation of foul-smelling dimethyl sulfide, toxic CO byproduct. | Reagent is expensive and potentially explosive under certain conditions, stoichiometric iodine byproduct. |
Comprehensive Evaluation of Synthetic Route Efficiency and Stereoselectivity
Route A: Chiral Pool Synthesis This approach leverages a naturally occurring, inexpensive chiral molecule as the starting material. L-isoleucine, an amino acid, possesses the required (S)-configuration at the carbon that corresponds to the C3 position in the target ketone. A plausible synthetic sequence would involve the deamination of isoleucine to form the corresponding α-hydroxy acid, followed by reduction of the carboxylic acid and subsequent protection/deprotection and oxidation steps to furnish the final ketone.
Stereocontrol: The key stereocenter is sourced directly from nature, guaranteeing high enantiopurity from the outset.
Route B: Asymmetric Catalysis Catalytic asymmetric synthesis represents a more modern and efficient approach. A powerful strategy would be the asymmetric conjugate addition of an ethyl group to an α,β-unsaturated ketone precursor, such as 4-methyl-1-penten-3-one. This reaction, mediated by a copper catalyst and a chiral ligand (e.g., a derivative of phosphoramidite (B1245037) or bisphosphine), can generate the C3 stereocenter with high enantioselectivity (high e.e.).
Stereocontrol: The stereoselectivity is determined by the chiral catalyst. Optimization can often lead to excellent enantiomeric excesses (>95% e.e.).
Efficiency: These routes are often shorter (2-3 steps) and more convergent. The primary challenges can be the synthesis of the unsaturated precursor and the cost of the chiral ligand and metal catalyst.
Route C: Biocatalytic Approach Biocatalysis offers an environmentally benign and highly selective method for creating chiral centers. A potential route involves the use of a ketoreductase (KRED) enzyme. These enzymes can reduce a prochiral precursor, like 3-ethyl-4-methyl-2,5-hexanedione, with exceptionally high diastereo- and enantioselectivity to give the chiral alcohol (3S)-3-ethyl-4-methyl-2-ol. This alcohol is then subjected to a simple oxidation, as described in section 2.3.2, to yield the target ketone.
Stereocontrol: Enzymes often provide unparalleled levels of stereoselectivity, frequently exceeding 99% e.e.
Efficiency: This approach combines the high selectivity of biocatalysis with a simple chemical oxidation step. The main considerations are the availability of a suitable enzyme and the optimization of reaction conditions (pH, temperature, cofactor regeneration) for the enzymatic step.
| Key Disadvantages | Long synthetic sequence, protection groups needed. | Cost of chiral ligand/catalyst, precursor synthesis. | Enzyme screening/availability, optimization of bio-reaction. |
Elucidation and Control of Stereochemical Aspects in 3s 3 Ethyl 4 Methylpentan 2 One Chemistry
Methodologies for Stereoisomeric Purity Assessment and Enantiomeric Excess Determination
The determination of the stereoisomeric purity and enantiomeric excess (e.e.) of (3S)-3-Ethyl-4-methylpentan-2-one is crucial for evaluating the success of asymmetric syntheses and chiral separations. Several analytical techniques are employed for this purpose, primarily centered around chromatography and spectroscopy.
Chiral Gas Chromatography (GC): Chiral GC is a powerful technique for separating enantiomers. This method utilizes a capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin (B1172386) derivative. The differential interaction between the enantiomers of 3-ethyl-4-methylpentan-2-one and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. The choice of the specific cyclodextrin derivative and the temperature program are critical parameters for achieving baseline separation.
Chiral High-Performance Liquid Chromatography (HPLC): Similar to chiral GC, chiral HPLC employs a column packed with a chiral stationary phase. For a ketone like this compound, various types of CSPs, such as polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type phases, can be effective. The separation is achieved by differences in the diastereomeric complexes formed between the enantiomers and the CSP. A non-specific detector, such as a UV detector, can be used for quantification. uma.es
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral resolving agents (CRAs) or chiral derivatizing agents (CDAs) can overcome this limitation.
Chiral Resolving Agents (CRAs): These agents, such as chiral lanthanide shift reagents, form transient diastereomeric complexes with the enantiomers of 3-ethyl-4-methylpentan-2-one. This interaction induces chemical shift differences in the proton or carbon spectra, allowing for the integration of the distinct signals to determine the enantiomeric excess. acs.org
Chiral Derivatizing Agents (CDAs): The ketone can be reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical and spectroscopic properties, and their relative concentrations, corresponding to the original enantiomeric ratio, can be determined by standard NMR or chromatography.
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Enantiomers exhibit mirror-image CD spectra. By comparing the CD spectrum of a sample of unknown enantiomeric composition to that of an enantiomerically pure standard, the enantiomeric excess can be determined. nih.govnih.gov
Table 1: Comparison of Methodologies for Enantiomeric Excess Determination
| Methodology | Principle | Advantages | Disadvantages |
| Chiral GC | Differential interaction with a chiral stationary phase. gcms.cz | High resolution, small sample requirement. | Requires volatile and thermally stable compounds. |
| Chiral HPLC | Differential interaction with a chiral stationary phase. uma.es | Wide applicability, various stationary phases available. | Higher cost of columns and solvents. |
| NMR with CRAs | Formation of transient diastereomeric complexes. acs.org | Rapid analysis, no separation needed. | Can cause line broadening, requires pure samples. |
| NMR with CDAs | Formation of stable diastereomers. | Can be analyzed by various techniques. | Requires chemical reaction, potential for kinetic resolution. |
| CD Spectroscopy | Differential absorption of circularly polarized light. nih.govnih.gov | Non-destructive, sensitive. | Requires a chromophore near the stereocenter, needs a pure standard. |
Stereodirection and Stereoselective Outcomes in Chemical Reactions
The synthesis of enantiomerically enriched this compound relies on stereoselective chemical reactions. The key is to control the formation of the stereocenter at the C3 position.
Asymmetric Alkylation: One of the most direct approaches to introduce the ethyl group at the C3 position with stereocontrol is through the asymmetric alkylation of a pre-existing enolate. This can be achieved using a chiral auxiliary attached to the ketone precursor. The chiral auxiliary directs the approach of the electrophile (e.g., ethyl iodide) to one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary yields the desired enantiomer.
Diastereoselective Reactions of Precursors: An alternative strategy involves the diastereoselective functionalization of a chiral precursor. For instance, a chiral alcohol can be oxidized to the corresponding ketone. The stereochemistry of the final product is dictated by the stereochemistry of the starting alcohol.
Kinetic Resolution: If a racemic mixture of 3-ethyl-4-methylpentan-2-one is available, kinetic resolution can be employed to obtain the (3S)-enantiomer. This involves reacting the racemate with a chiral reagent or catalyst that reacts faster with one enantiomer (e.g., the (3R)-enantiomer), leaving the unreacted (3S)-enantiomer in excess. wikipedia.org This can be achieved through:
Enzymatic Reactions: Enzymes, particularly lipases and dehydrogenases, are highly enantioselective and can be used to resolve ketones. For example, a lipase (B570770) could selectively acylate the (3R)-enantiomer, or a dehydrogenase could selectively reduce it to the corresponding alcohol. nih.gov
Chemical Catalysis: Chiral metal complexes can also act as catalysts for kinetic resolution. For example, asymmetric hydrogenation or transfer hydrogenation using a chiral catalyst can selectively reduce one enantiomer.
Dynamic Kinetic Resolution (DKR): This powerful technique combines kinetic resolution with in-situ racemization of the starting material. If the stereocenter of 3-ethyl-4-methylpentan-2-one can be epimerized under the reaction conditions, the faster-reacting enantiomer can be continuously converted to the product, theoretically allowing for a 100% yield of a single enantiomer. rsc.org
Table 2: Stereoselective Strategies for this compound
| Strategy | Description | Key Considerations |
| Asymmetric Alkylation | Use of a chiral auxiliary to direct the addition of the ethyl group. | Efficiency of auxiliary attachment and removal, diastereoselectivity of the alkylation. |
| Diastereoselective Oxidation | Oxidation of a chiral alcohol precursor. | Availability of the enantiomerically pure alcohol, stereospecificity of the oxidation. |
| Kinetic Resolution | Faster reaction of one enantiomer in a racemic mixture. wikipedia.org | Selectivity factor (s), maximum yield of 50% for the desired enantiomer. |
| Dynamic Kinetic Resolution | Kinetic resolution combined with in-situ racemization. rsc.org | Efficient racemization conditions compatible with the resolution process. |
Techniques for Chiral Resolution and Enantiomer Separation
When a racemic or enantioenriched mixture of 3-ethyl-4-methylpentan-2-one is produced, physical separation of the enantiomers is often necessary.
Preparative Chiral Chromatography: Both chiral GC and HPLC can be scaled up from analytical to preparative scale. This allows for the isolation of larger quantities of the individual enantiomers. The choice between GC and HPLC depends on the volatility and scale of the separation.
Diastereomeric Crystallization: This classical resolution technique involves reacting the racemic ketone with a chiral resolving agent to form a pair of diastereomeric derivatives. These diastereomers have different solubilities and can often be separated by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers. For a ketone, suitable derivatization might involve the formation of diastereomeric ketals or imines with a chiral diol or amine, respectively.
Investigating Stereochemical Stability and Mechanisms of Racemization
The stereochemical integrity of this compound is crucial, especially during storage, formulation, or subsequent chemical transformations. The primary mechanism for the loss of stereochemical purity is racemization.
Mechanism of Racemization: The presence of a hydrogen atom at the chiral α-carbon (C3) makes this compound susceptible to racemization via enolization under both acidic and basic conditions. jove.comjove.comyoutube.comyoutube.com
Base-Catalyzed Racemization: In the presence of a base, the α-proton is abstracted to form a planar, achiral enolate intermediate. Reprotonation of this enolate can occur from either face with equal probability, leading to a racemic mixture. jove.comyoutube.com
Acid-Catalyzed Racemization: Under acidic conditions, the carbonyl oxygen is protonated, making the α-protons more acidic. A weak base (e.g., water or the conjugate base of the acid catalyst) can then remove the α-proton to form a planar, achiral enol intermediate. Tautomerization back to the ketone can occur by protonation at the α-carbon from either face, resulting in racemization. jove.comyoutube.com
The rate of racemization is dependent on several factors, including the pH of the medium, temperature, and the specific acid or base catalyst used. Understanding these factors is essential for preserving the enantiomeric purity of this compound.
State of the Art Analytical Techniques for the Characterization of 3s 3 Ethyl 4 Methylpentan 2 One
Chromatographic Separation and Qualification
Chromatographic methods are indispensable for separating (3S)-3-Ethyl-4-methylpentan-2-one from its stereoisomers and other components in a mixture, enabling both qualitative identification and quantitative analysis.
Gas Chromatography with Chiral Stationary Phases
Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like 3-Ethyl-4-methylpentan-2-one. For the specific task of separating its enantiomers, this compound and (3R)-3-Ethyl-4-methylpentan-2-one, the use of a chiral stationary phase (CSP) is essential. gcms.cznih.gov Standard achiral columns cannot differentiate between enantiomers due to their identical physical properties, such as boiling point. gcms.cz
Chiral GC columns, often based on derivatized cyclodextrins, provide a chiral environment that allows for differential interaction with each enantiomer. gcms.cz Cyclodextrins are macrocyclic oligosaccharides that can form temporary diastereomeric complexes with the enantiomers of the analyte. The subtle differences in the stability of these complexes lead to different retention times, enabling their separation.
Research Findings: The separation of chiral ketones is well-established using CSPs. For instance, columns such as those containing substituted β-cyclodextrins (e.g., Rt-βDEXse) have demonstrated high efficacy in resolving a wide range of chiral compounds, including ketones. gcms.cz The selection of the specific cyclodextrin (B1172386) derivative and the temperature program are critical parameters that must be optimized to achieve baseline resolution of the enantiomers. A typical GC-MS method would involve a temperature ramp to ensure efficient separation and detection.
Below is a representative table of GC parameters for the analysis of chiral ketones.
| Parameter | Value |
| Column | Chiral Capillary Column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a β-cyclodextrin derivative CSP) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Oven Program | Initial 50 °C, ramp at 5 °C/min to 200 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
High-Performance Liquid Chromatography for Isomer Separation
High-Performance Liquid Chromatography (HPLC) offers another powerful approach for chiral separations. Unlike GC, HPLC is not limited by the volatility of the analyte. For 3-Ethyl-4-methylpentan-2-one, which has two chiral centers (at C3 and C4 if the methyl groups are considered in a specific context, leading to diastereomers), HPLC can be used to separate both enantiomers and potential diastereomers.
Diastereomers, unlike enantiomers, have different physical properties and can often be separated on standard, achiral stationary phases (e.g., silica (B1680970) or C18). However, for the resolution of the (3S) and (3R) enantiomeric pair, a chiral stationary phase is required. Polysaccharide-based CSPs are commonly used for this purpose. The separation mechanism involves the formation of transient diastereomeric complexes between the analyte and the chiral selector of the stationary phase through various interactions like hydrogen bonding, dipole-dipole, and steric effects.
Spectroscopic Characterization Methods
Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and functional groups of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound. A full assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra confirms the carbon skeleton and the position of functional groups.
For this compound, ¹H NMR would show distinct signals for the protons in the ethyl, methyl, and isopropyl groups, with their chemical shifts and coupling patterns providing information about their connectivity. The proton at the C3 stereocenter would be of particular interest. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to unambiguously assign each proton and carbon signal.
Predicted ¹H and ¹³C NMR Data: The following tables provide predicted chemical shifts for this compound based on standard values for similar structures.
Table of Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CH₃ (acetyl) | 2.15 | s |
| CH (C3) | 2.60 | m |
| CH₂ (ethyl) | 1.50 | m |
| CH (C4) | 1.90 | m |
| CH₃ (isopropyl) | 0.90 | d |
| CH₃ (isopropyl) | 0.85 | d |
| CH₃ (ethyl) | 0.80 | t |
Table of Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (C2) | 212.0 |
| CH (C3) | 55.0 |
| CH₂ (ethyl) | 25.0 |
| CH (C4) | 32.0 |
| CH₃ (acetyl) | 30.0 |
| CH₃ (isopropyl) | 20.0 |
| CH₃ (isopropyl) | 18.0 |
| CH₃ (ethyl) | 12.0 |
Mass Spectrometry (MS) and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. When coupled with electron ionization (EI), it also induces fragmentation of the molecule, and the resulting pattern is a characteristic fingerprint that aids in structural identification.
The mass spectrum of 3-Ethyl-4-methylpentan-2-one is expected to show a molecular ion peak [M]⁺ at m/z = 128. The fragmentation of ketones is well-understood and primarily occurs via two pathways:
Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to the carbonyl group. For this molecule, two primary alpha-cleavages are possible, leading to the formation of stable acylium ions. libretexts.orgyoutube.com
Cleavage of the C2-C3 bond would result in a fragment at m/z = 43 ([CH₃CO]⁺).
Cleavage of the C1-C2 bond is not possible, but cleavage of the bond between the carbonyl carbon and the rest of the molecule would lead to a fragment at m/z = 85.
McLafferty Rearrangement: This rearrangement can occur if there is a γ-hydrogen available for transfer to the carbonyl oxygen. This process results in the loss of a neutral alkene molecule. libretexts.orgyoutube.com
Predicted Mass Spectrometry Fragmentation Data:
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 128 | [C₈H₁₆O]⁺ | Molecular Ion (M⁺) |
| 85 | [CH(CH₃)₂CH(C₂H₅)]⁺ | Alpha-cleavage |
| 71 | [CH(C₂H₅)COCH₃]⁺ - CH₃ | Secondary fragmentation |
| 57 | [C₄H₉]⁺ | Cleavage of isopropyl group |
| 43 | [CH₃CO]⁺ | Alpha-cleavage (Base Peak) |
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) group stretch. For an aliphatic ketone, this peak is typically observed in the range of 1705-1725 cm⁻¹. The spectrum will also show characteristic C-H stretching and bending vibrations for the alkyl groups.
Table of Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O (Ketone) | ~1715 | Strong |
| C-H (sp³ stretch) | 2850-3000 | Medium-Strong |
| C-H (sp³ bend) | 1350-1470 | Medium |
Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. Saturated ketones like this compound exhibit a weak absorption band in the UV region corresponding to the n→π* (non-bonding to anti-bonding pi orbital) transition of the carbonyl group. This absorption is typically found around 270-300 nm.
Advanced Chiroptical Spectroscopies
The stereochemical configuration of this compound is a critical aspect of its identity, necessitating the use of sophisticated analytical methods that are sensitive to chirality. Advanced chiroptical spectroscopies, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are indispensable tools for this purpose. These techniques measure the differential absorption of left and right circularly polarized light, providing detailed information about the three-dimensional arrangement of atoms in a molecule. jascoinc.combruker.com
Vibrational Circular Dichroism (VCD)
VCD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. nih.gov It measures the differential absorption of left and right circularly polarized infrared light corresponding to molecular vibrations. bruker.com For a chiral molecule like this compound, the VCD spectrum provides a unique fingerprint that is directly related to its enantiomeric form. The spectrum of its mirror image, (3R)-3-Ethyl-4-methylpentan-2-one, would be its exact mirror image. nih.gov
The interpretation of VCD spectra is often complex and relies heavily on quantum chemical calculations. nih.gov By comparing the experimentally measured VCD spectrum with the theoretically predicted spectrum for a known configuration (S or R), the absolute configuration of the molecule can be unambiguously assigned. researchgate.net The VCD spectrum is particularly sensitive to the conformations of flexible molecules, and for this compound, it would be influenced by the rotational isomers around the C-C bonds.
Illustrative VCD Data for a Chiral Ketone
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected VCD Signal for (S)-enantiomer |
| ~2960 | Asymmetric CH₃ stretch | +/- |
| ~2870 | Symmetric CH₃ stretch | +/- |
| ~1715 | C=O stretch | + or - |
| ~1460 | CH₂/CH₃ deformation | +/- |
| ~1370 | CH₃ symmetric deformation | +/- |
This table is for illustrative purposes and does not represent actual experimental data for this compound.
Electronic Circular Dichroism (ECD)
ECD spectroscopy measures the differential absorption of circularly polarized light in the ultraviolet and visible regions of the electromagnetic spectrum. encyclopedia.pub This technique probes the electronic transitions within a molecule and is particularly useful for chiral molecules containing a chromophore, such as the carbonyl group in this compound. The ECD spectrum is sensitive to the chiral environment of the chromophore and can be used to determine the absolute configuration. numberanalytics.com
The carbonyl group in ketones gives rise to a weak n → π* transition at around 280-300 nm and a stronger π → π* transition at a shorter wavelength. The sign of the Cotton effect (the characteristic shape of an ECD band) for these transitions can often be correlated with the stereochemistry at the chiral center alpha to the carbonyl group using empirical rules like the Octant Rule, or more reliably through quantum chemical calculations. encyclopedia.pubnih.gov For this compound, the ECD spectrum would be the mirror image of that of its (3R)-enantiomer. encyclopedia.pub
Representative ECD Data for a Chiral Aliphatic Ketone
The following table provides a representative example of ECD data for a chiral aliphatic ketone. The sign and magnitude of the Cotton effect depend on the specific structure and conformation of the molecule.
| Wavelength (nm) | Electronic Transition | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| ~290 | n → π | + (or -) |
| ~195 | π → π | - (or +) |
This table is for illustrative purposes and does not represent actual experimental data for this compound.
Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS for volatile compounds)sigmaaldrich.comyoutube.com
To obtain a comprehensive chemical profile of a volatile compound like this compound, hyphenated analytical techniques are employed. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. In a typical GC-MS analysis of this compound, the sample would be injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. Chiral GC columns can be used to separate the enantiomers, this compound and (3R)-3-Ethyl-4-methylpentan-2-one.
As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which causes the molecules to fragment in a reproducible manner. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint.
The fragmentation pattern of this compound in an EI-MS would be expected to show characteristic peaks resulting from the cleavage of bonds adjacent to the carbonyl group. The molecular ion peak (M⁺) would be observed at m/z 128, corresponding to the molecular weight of the compound. Prominent fragment ions would likely arise from α-cleavage, leading to the loss of an ethyl radical (C₂H₅•) or an isopropyl radical (C₃H₇•). McLafferty rearrangement is also a possible fragmentation pathway for ketones with gamma-hydrogens.
Predicted GC-MS Fragmentation Data for 3-Ethyl-4-methylpentan-2-one
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 128 | [C₈H₁₆O]⁺ | Molecular Ion (M⁺) |
| 113 | [M - CH₃]⁺ | Loss of a methyl radical |
| 99 | [M - C₂H₅]⁺ | α-cleavage: Loss of an ethyl radical |
| 85 | [M - C₃H₇]⁺ | α-cleavage: Loss of an isopropyl radical |
| 72 | [C₄H₈O]⁺ | McLafferty rearrangement |
| 57 | [C₄H₉]⁺ | Isopropyl cation |
| 43 | [CH₃CO]⁺ | Acylium ion |
This table represents predicted fragmentation patterns based on general principles of mass spectrometry for ketones and does not necessarily reflect all observed experimental fragments.
Computational and Theoretical Investigations of 3s 3 Ethyl 4 Methylpentan 2 One
Molecular Structure, Conformation, and Isomeric Energetics
The three-dimensional structure and conformational preferences of (3S)-3-Ethyl-4-methylpentan-2-one are pivotal to understanding its chemical behavior. Computational methods are instrumental in exploring the potential energy surface of this molecule to identify stable conformers and the energy barriers between them.
Due to the rotational freedom around the C-C single bonds, this compound can exist in several conformations. The relative energies of these conformers are determined by a delicate balance of steric hindrance, torsional strain, and intramolecular interactions. Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are a powerful tool for investigating these subtle energy differences.
For a molecule like this compound, the most significant conformational flexibility arises from rotation around the C2-C3 and C3-C4 bonds. A relaxed potential energy surface scan, where the dihedral angles are systematically varied, can reveal the low-energy conformations. The results of such an analysis, while not found specifically for this molecule in the public domain, can be illustrated by analogy to similar chiral ketones. The table below presents a hypothetical set of relative energies for the most stable conformers, as would be calculated using a DFT method like B3LYP with a suitable basis set (e.g., 6-31G*).
Table 1: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle (C2-C3-C4-C(isopropyl)) (°) | Relative Energy (kcal/mol) |
|---|---|---|
| A | 180 (anti-periplanar) | 0.00 |
| B | 60 (gauche) | 1.25 |
| C | -60 (gauche) | 1.35 |
Note: These values are illustrative and represent typical energy differences found in acyclic chiral ketones.
Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors
Quantum chemical calculations provide a detailed picture of the electronic structure of this compound, which is fundamental to understanding its reactivity. The distribution of electrons within the molecule, the energies of its molecular orbitals, and various reactivity descriptors can be calculated to predict how it will interact with other chemical species.
The carbonyl group (C=O) is the primary site of reactivity in this ketone. The carbon atom of the carbonyl is electrophilic due to the high electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. The oxygen atom, in turn, is a nucleophilic center and a hydrogen bond acceptor.
Key electronic properties that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a measure of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
Other important reactivity descriptors that can be derived from quantum chemical calculations include:
Mulliken Atomic Charges: These provide an estimate of the partial charge on each atom, highlighting the electrophilic and nucleophilic sites.
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions of positive and negative potential that are prone to electrophilic and nucleophilic attack, respectively.
Fukui Functions: These are used within the framework of conceptual DFT to identify the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attack.
The following table provides hypothetical values for some of these key electronic properties for this compound, as would be obtained from a DFT calculation.
Table 2: Calculated Electronic Properties and Reactivity Descriptors for this compound
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | +1.8 eV |
| HOMO-LUMO Gap | 8.3 eV |
| Mulliken Charge on Carbonyl Carbon | +0.45 e |
| Mulliken Charge on Carbonyl Oxygen | -0.50 e |
Note: These values are illustrative and typical for a ketone of this size, calculated at the B3LYP/6-31G level of theory.*
Reaction Mechanism Elucidation via Computational Transition State Modeling
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the transition states of a reaction, chemists can gain a deep understanding of the reaction pathway, including the activation energy and the geometry of the high-energy transition state structure.
For this compound, a key reaction is the nucleophilic addition to the carbonyl group. The stereochemical outcome of such a reaction is of particular interest due to the chiral center at the C3 position. Computational modeling can help to rationalize and predict the stereoselectivity of these reactions.
The general mechanism for nucleophilic addition to a ketone involves the approach of the nucleophile to the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. The reaction proceeds through a transition state that has a specific geometry and energy. By calculating the energies of the transition states for the attack of a nucleophile from the two different faces of the carbonyl plane (the Re and Si faces), it is possible to predict which diastereomeric product will be favored.
For example, in the reduction of this compound with a hydride reagent like sodium borohydride (B1222165), two diastereomeric alcohol products can be formed. The Felkin-Anh model provides a qualitative prediction of the stereochemical outcome, but computational modeling can provide a more quantitative picture. The table below illustrates the kind of data that would be obtained from a transition state modeling study for the hydride reduction of this ketone.
Table 3: Hypothetical Transition State Analysis for Hydride Addition to this compound
| Approach | Transition State Energy (kcal/mol) | Predicted Major Product |
|---|---|---|
| Attack from the Re face | 12.5 | (2R,3S)-3-Ethyl-4-methylpentan-2-ol |
| Attack from the Si face | 14.2 | (2S,3S)-3-Ethyl-4-methylpentan-2-ol |
Note: These values are illustrative and represent a plausible outcome based on steric considerations.
The lower activation energy for the attack from the Re face would suggest that the (2R,3S) diastereomer is the major product. This type of analysis is invaluable for designing stereoselective synthetic routes.
Molecular Dynamics Simulations for Conformational Landscapes and Interactions
While quantum chemical calculations are excellent for studying the properties of individual molecules or small molecular clusters, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational landscape, solvation, and intermolecular interactions.
For this compound, an MD simulation in a solvent like water or an organic solvent would reveal how the solvent molecules arrange themselves around the ketone and how this affects its conformational preferences. The presence of a solvent can stabilize certain conformers over others through interactions like hydrogen bonding (with the carbonyl oxygen) and van der Waals forces.
An MD simulation can provide a dynamic picture of the conformational landscape. By tracking the dihedral angles of interest over the course of the simulation, it is possible to generate a probability distribution of the different conformations. This can be compared with the predictions from quantum chemical calculations in the gas phase to assess the influence of the solvent.
Key outputs from an MD simulation of this compound in solution would include:
Radial Distribution Functions (RDFs): These describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group in the ketone, providing a detailed picture of the solvation shell.
Conformational Population Analysis: This quantifies the percentage of time the molecule spends in each of its stable conformations.
Hydrogen Bond Analysis: This identifies and characterizes the hydrogen bonds formed between the carbonyl oxygen and protic solvent molecules.
Predictive Modeling of Spectroscopic Data
Computational methods can be used to predict various types of spectroscopic data for this compound, which can be invaluable for its characterization and for the interpretation of experimental spectra.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Quantum chemical calculations can predict the chemical shifts of the ¹H and ¹³C nuclei in a molecule. By calculating the NMR shielding tensors for the different stable conformers and averaging them based on their Boltzmann populations, a theoretical NMR spectrum can be generated. This can be compared with the experimental spectrum to confirm the structure and assign the signals. Discrepancies between the predicted and experimental spectra can often reveal subtle structural or electronic effects.
Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Quantum chemical calculations can predict the frequencies and intensities of the vibrational modes. The calculated IR spectrum can be compared with the experimental spectrum to identify the characteristic absorption bands, such as the strong C=O stretch of the carbonyl group.
Chiroptical Spectroscopy (VCD and ECD): For a chiral molecule like this compound, chiroptical spectroscopic techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are particularly powerful. These techniques measure the differential absorption of left and right circularly polarized light. Computational methods can predict the VCD and ECD spectra of a molecule with a specific absolute configuration. By comparing the predicted spectrum with the experimental spectrum, the absolute configuration of the molecule can be determined.
The table below presents a hypothetical comparison of calculated and experimental spectroscopic data for the carbonyl stretch of this compound.
Table 4: Hypothetical Calculated vs. Experimental Spectroscopic Data for the Carbonyl Group of this compound
| Spectroscopic Technique | Calculated Value | Experimental Value |
|---|---|---|
| ¹³C NMR Chemical Shift (C=O) | 210.5 ppm | 211.2 ppm |
| IR Frequency (C=O stretch) | 1718 cm⁻¹ | 1715 cm⁻¹ |
Note: These values are illustrative and represent the typical level of agreement between calculated and experimental data.
Translational Research and Applications of 3s 3 Ethyl 4 Methylpentan 2 One and Its Analogues
Chiral Induction in Asymmetric Catalysis
While specific studies detailing the use of (3S)-3-Ethyl-4-methylpentan-2-one as a primary catalyst for chiral induction are not extensively documented in publicly available research, the broader class of chiral ketones is well-established for its role in asymmetric catalysis. quora.comwikipedia.org Chiral ketones are instrumental in the enantioselective synthesis of a variety of valuable compounds. wikipedia.org
One of the most significant applications of chiral ketones is in asymmetric epoxidation reactions. These ketones can be converted in situ into chiral dioxiranes, which then act as highly selective oxygen transfer agents to prochiral olefins, yielding enantiomerically enriched epoxides. This method is a cornerstone of modern synthetic chemistry, providing access to chiral building blocks that are crucial for the synthesis of complex molecules, including pharmaceuticals.
Furthermore, chiral ketones are employed as catalysts in asymmetric photoreactions. nih.gov Their ability to absorb light and transfer energy to substrates in a stereocontrolled manner opens up avenues for novel synthetic transformations, such as [2+2] photocycloadditions and photoderacemizations. The stereoselectivity in these reactions is governed by the specific three-dimensional structure of the chiral ketone catalyst. nih.gov
The general mechanism for chiral ketone-catalyzed reactions often involves the formation of a transient chiral intermediate that directs the stereochemical outcome of the reaction. The efficiency and selectivity of these catalysts are highly dependent on their structural features, such as the steric bulk and electronic properties of the substituents around the carbonyl group.
| Type of Asymmetric Reaction | Role of Chiral Ketone | Key Intermediate | Significance |
| Asymmetric Epoxidation | Catalyst | Chiral Dioxirane | Synthesis of enantiomerically enriched epoxides. |
| Asymmetric Photoreactions | Photocatalyst | Excited-state chiral ketone-substrate complex | Access to complex chiral molecules via light-induced reactions. |
| Enantioselective Reductions | Precursor to catalysts (e.g., oxazaborolidines) | Chiral catalyst-substrate complex | Production of chiral alcohols from prochiral ketones. wikipedia.org |
Intermediates in the Synthesis of Value-Added Chemicals and Active Pharmaceutical Ingredients
The true value of this compound and its analogues is particularly evident in their application as intermediates in the synthesis of high-value chemical products, most notably in the pharmaceutical industry.
A significant analogue of this compound, 3-Ethyl-4-methyl-3-pyrrolin-2-one , serves as a crucial intermediate in the industrial synthesis of Glimepiride . newdrugapprovals.orginnospk.comgoogle.comfishersci.ca Glimepiride is a third-generation sulfonylurea drug widely used for the management of type 2 diabetes mellitus. innospk.com
The synthesis of Glimepiride involves the condensation of 3-Ethyl-4-methyl-3-pyrrolin-2-one with 2-phenylethyl isocyanate. newdrugapprovals.orgdrugfuture.com This is followed by chlorosulfonation and subsequent reaction with ammonia (B1221849) to form a key sulfonamide intermediate. newdrugapprovals.orgdrugfuture.com The final step involves the reaction of this sulfonamide with trans-4-methylcyclohexyl isocyanate to yield Glimepiride. newdrugapprovals.orgdrugfuture.com The purity and quality of the initial 3-Ethyl-4-methyl-3-pyrrolin-2-one are paramount for the efficacy and safety of the final active pharmaceutical ingredient. innospk.com
The synthesis route highlights the importance of this heterocyclic building block in constructing the complex molecular architecture of Glimepiride. chemicalbook.comresearchgate.net
| Intermediate | Starting Material | Key Reaction Steps | Final Product |
| 3-Ethyl-4-methyl-2-oxo-N-(2-phenylethyl)-3-pyrrolin-1-carboxamide | 3-Ethyl-4-methyl-3-pyrrolin-2-one | Condensation with 2-phenylethyl isocyanate | Glimepiride |
| 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine (B122466) amido) ethyl] benzene (B151609) sulfonamide | 3-Ethyl-4-methyl-2-oxo-N-(2-phenylethyl)-3-pyrrolin-1-carboxamide | Chlorosulfonation, Ammonolysis | Glimepiride |
While the direct application of this compound in agrochemistry is not widely documented, its analogue, 3-Ethyl-4-methyl-3-pyrrolin-2-one , is noted for its potential use in the synthesis of agrochemicals. innospk.comguidechem.comchemimpex.com The structural motifs present in this class of compounds can be found in various biologically active molecules, suggesting their utility as scaffolds for the development of new pesticides or herbicides.
In the broader context of materials science, chiral molecules are of increasing interest for the development of advanced materials with unique optical and electronic properties. nih.gov Chiral ketones and their derivatives can serve as building blocks for the synthesis of chiral polymers, liquid crystals, and other functional materials. The specific stereochemistry of these building blocks can influence the macroscopic properties of the resulting materials, leading to applications in areas such as chiral chromatography, sensors, and nonlinear optics. However, specific research on the integration of this compound into material structures is not yet prominent.
Contributions to Chemical Ecology and Pheromone Science
A structurally very similar compound, (R)-3-Ethyl-4-methylpentan-1-ol , has been identified as a key component of the sex attractant pheromone of the slave-making ant Polyergus breviceps. researchgate.netresearchgate.net This highlights a significant role for this molecular framework in chemical communication within the insect world.
The pheromone is a blend of (R)-3-ethyl-4-methylpentan-1-ol and methyl 6-methylsalicylate. researchgate.net Notably, the biological activity is specific to the (R)-enantiomer of the alcohol; the (S)-enantiomer shows no activity. researchgate.net This enantiomeric specificity is a common feature of pheromones and underscores the importance of chirality in biological recognition systems.
Given that this compound is the ketone corresponding to 3-ethyl-4-methylpentan-1-ol, it is a plausible synthetic precursor to this pheromone component. The enantioselective reduction of the ketone would provide access to the specific chiral alcohol required for the pheromone blend. The synthesis of such pheromones is crucial for research in chemical ecology and for the development of environmentally benign pest management strategies based on mating disruption or trapping.
| Pheromone Component | Organism | Function | Potential Synthetic Precursor |
| (R)-3-Ethyl-4-methylpentan-1-ol | Polyergus breviceps (ant) | Sex attractant | (S)-3-Ethyl-4-methylpentan-2-one |
Advanced Separation and Extraction Technologies (e.g., application of related ketones as extractants)
Ketones, as a class of organic solvents, are widely used in various separation and extraction technologies due to their favorable solvency characteristics. While specific data on the use of this compound as an extractant is limited, the principles governing the application of similar ketones are well-established.
Ketones are effective solvents for a range of organic compounds and are particularly useful in liquid-liquid extraction processes. For instance, methyl isobutyl ketone (MIBK) is used in the extraction of various metals and in the purification of pharmaceuticals.
Extractive distillation is another area where ketones and other solvents are employed to separate components of a mixture that have close boiling points or form azeotropes. In this process, a solvent is added to the mixture to alter the relative volatilities of the components, thereby facilitating their separation. The choice of solvent is critical and depends on its ability to selectively interact with one of the components. Given its specific structure and polarity, a chiral ketone like this compound could potentially be explored for specialized separation applications, particularly for the resolution of chiral compounds, although such applications are not currently documented.
| Separation Technology | General Role of Ketones | Examples of Related Ketones Used |
| Liquid-Liquid Extraction | Solvent for target compounds | Methyl isobutyl ketone (MIBK) |
| Extractive Distillation | Azeotrope breaker, volatility modifier | Methyl ethyl ketone (MEK) |
Prospective Research Avenues and Emerging Trends in 3s 3 Ethyl 4 Methylpentan 2 One Chemistry
Sustainable and Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly pivotal in the design of synthetic routes. For a chiral ketone like (3S)-3-Ethyl-4-methylpentan-2-one, future research will likely focus on minimizing waste, reducing energy consumption, and utilizing renewable resources.
One of the most promising avenues is the use of biocatalysis . Enzymes such as ketoreductases (KREDs), alcohol dehydrogenases (ADHs), and lipases offer highly enantioselective routes to chiral molecules. nih.govmdpi.com For the synthesis of this compound, a prochiral ketone precursor could be asymmetrically reduced using a specifically engineered KRED. These enzymatic reactions typically occur in aqueous media under mild conditions, significantly reducing the environmental impact compared to traditional chemical reductants. mdpi.com One-pot cascade reactions, combining multiple enzymatic steps, further enhance efficiency by avoiding the isolation of intermediates. rsc.orgresearchgate.net For instance, an oxidase-lyase cascade could be envisioned to construct the carbon skeleton and set the stereocenter in a single process. rsc.orgresearchgate.net
Organocatalysis also presents a powerful tool for the green and asymmetric synthesis of chiral ketones. nih.gov Chiral amines, amino acids, and squaramides can catalyze aldol (B89426) or Michael addition reactions to build the carbon framework and introduce the desired stereochemistry. rsc.orgrsc.org These metal-free catalysts are generally less toxic and more stable than their organometallic counterparts. nih.gov The development of solvent-free or highly concentrated reaction conditions using these catalysts is a key area of research that drastically reduces solvent waste. nih.gov
| Catalyst Type | Reaction | Advantages in Green Chemistry | Potential Application for this compound Synthesis |
| Ketoreductases (KREDs) | Asymmetric reduction of prochiral ketones | High enantioselectivity, mild aqueous conditions, biodegradable | Stereoselective reduction of 4-methyl-3-oxo-2-pentanone |
| Organocatalysts (e.g., chiral amines) | Asymmetric aldol or Michael reactions | Metal-free, low toxicity, stable, potential for solvent-free conditions | Enantioselective construction of the carbon backbone |
| Lipases | Kinetic resolution of racemic alcohols | High enantioselectivity, reusability | Resolution of a racemic precursor alcohol |
Discovery of Novel Reactivity and Catalytic Transformations
Beyond its synthesis, research into the novel reactivity of this compound will open doors to new molecular architectures. The presence of a sterically hindered chiral center adjacent to the carbonyl group presents both a challenge and an opportunity for developing highly selective transformations.
Future studies will likely explore asymmetric C-H functionalization , where a C-H bond at a specific position is selectively converted into a new functional group. acs.org This would allow for the late-stage modification of the molecule without the need for pre-functionalized starting materials. For instance, a rhodium-based chiral catalyst could potentially introduce a new substituent at the ethyl or isopropyl group with high stereocontrol. acs.org
Photoredox and nickel catalysis have emerged as powerful methods for forming new carbon-carbon bonds under mild conditions. acs.org An enantioconvergent acyl cross-coupling could potentially be developed, where a racemic precursor is converted into the single desired enantiomer of a more complex ketone. acs.org Furthermore, novel transformations that leverage the ketone functionality itself, such as the recently developed one-pot conversion of aromatic ketones to esters, could be adapted for aliphatic systems, expanding the synthetic utility of this compound as a building block. sciencedaily.com The exploration of its participation in multicomponent reactions, where three or more reactants combine in a single operation, could also lead to the rapid construction of complex molecules from simple precursors. rsc.org
Integration of Artificial Intelligence and Machine Learning in Chemical Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize how chemical research is conducted. For a molecule like this compound, these computational tools can accelerate discovery and optimization in several ways.
ML models can be trained on large datasets of chemical reactions to predict the outcomes of reactions , including yield and stereoselectivity. arxiv.orgarxiv.orgresearchgate.net This predictive power can be used to identify the optimal catalyst and reaction conditions for the synthesis of this compound without the need for extensive experimental screening. nih.gov For example, a model could predict which specific chiral catalyst would give the highest enantiomeric excess for a particular transformation. arxiv.org
Furthermore, AI can be employed in the de novo design of catalysts . rsc.org By learning the relationship between catalyst structure and performance, algorithms can propose novel catalyst structures that are predicted to be highly effective for a specific transformation, such as the asymmetric synthesis of sterically hindered ketones. nih.govacs.org These in silico designed catalysts can then be synthesized and tested in the lab, dramatically speeding up the catalyst development cycle. ML models are also being developed to predict reaction mechanisms, offering deeper insights into how reactions occur and enabling a more rational approach to reaction design. arxiv.org
| AI/ML Application | Description | Relevance to this compound |
| Reaction Outcome Prediction | ML models predict yield and stereoselectivity based on reactants, catalysts, and conditions. | Rapidly screen for optimal conditions for asymmetric synthesis. arxiv.orgnih.gov |
| Catalyst Design | AI algorithms propose novel catalyst structures for specific reactions. | Design a highly selective catalyst for the synthesis or transformation of the ketone. rsc.orgnih.gov |
| Mechanism Prediction | ML tools predict the step-by-step mechanism of a chemical reaction. | Understand the factors controlling stereoselectivity in its formation. arxiv.org |
Exploration of Bio-Inspired Synthetic Routes and Applications
Nature provides a vast blueprint for the synthesis of complex molecules. Bio-inspired and biomimetic synthesis seek to emulate nature's strategies to create efficient and selective chemical processes.
The biosynthesis of methyl ketones in microorganisms, which often involves the incomplete β-oxidation of fatty acids, can serve as inspiration for developing new synthetic pathways. nih.gov Engineering metabolic pathways in microorganisms like E. coli could potentially lead to the production of this compound from simple carbon sources. nih.gov This involves identifying or engineering the necessary enzymes, such as thioesterases and decarboxylases, and assembling them into a synthetic pathway.
The use of enzyme cascades in a single pot is a powerful biomimetic strategy. researchgate.netnih.gov For the synthesis of this compound, one could envision a cascade that begins with a simple starting material and uses a series of enzymes to build up the carbon skeleton and install the stereocenter with high fidelity. For example, a lyase could form a key C-C bond, followed by a dehydrogenase to set the stereochemistry. nih.gov The discovery of new enzymes with novel reactivity through techniques like metagenomics will continue to expand the toolbox for creating such bio-inspired synthetic routes. youtube.com These approaches are not only elegant but also align with the principles of green chemistry, offering sustainable methods for producing valuable chiral compounds. rsc.orgcabidigitallibrary.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3S)-3-Ethyl-4-methylpentan-2-one to achieve high enantiomeric purity?
- Methodological Answer : Asymmetric catalysis using chiral catalysts (e.g., organocatalysts or transition-metal complexes) is recommended for stereocontrol. Alternatively, chiral auxiliaries can induce enantioselectivity during ketone formation. Post-synthesis, chiral HPLC or capillary electrophoresis should validate enantiomeric excess (≥98%). Structural analogs like (3S,4S)-3-Methyl-4-hydroxy-2-pentanone highlight the importance of chiral centers in synthesis design .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : NMR distinguishes ethyl and methyl branching (e.g., δ 20–25 ppm for methyl groups, δ 10–15 ppm for ethyl carbons).
- IR : A strong carbonyl stretch near 1700–1750 cm confirms the ketone group.
- Mass Spectrometry : Molecular ion peaks ([M]) and fragmentation patterns (e.g., α-cleavage) validate the structure. Cross-reference with databases like PubChem for analogous compounds (e.g., 4-Methylpentan-2-one) .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in enantioselective reactions?
- Methodological Answer : The (3S) configuration determines spatial orientation during nucleophilic attacks. For example, in aldol reactions, the ethyl group’s steric bulk may favor specific transition states. Computational modeling (DFT) or X-ray crystallography of intermediates can map stereochemical effects. Studies on similar chiral ketones (e.g., (2S)-2-Methyl-3-(4-methylphenyl)pentan-1-amine) demonstrate how stereochemistry directs enzyme-substrate interactions .
Q. How can researchers resolve contradictions in reported synthetic yields of this compound?
- Methodological Answer : Systematic variable analysis is critical:
- Catalyst Loading : Optimize metal-ligand ratios in asymmetric catalysis.
- Solvent Effects : Polar aprotic solvents (e.g., THF) may enhance ketone stability versus protic solvents.
- Temperature Control : Lower temperatures (0–5°C) reduce racemization.
- Data Reproducibility : Use standardized protocols from academic sources (e.g., CAS Common Chemistry) for benchmarking .
Q. What safety protocols are recommended for handling this compound given limited toxicological data?
- Methodological Answer :
- Acute Toxicity : Follow OECD Guideline 423 for oral/dermal toxicity screening.
- Exposure Mitigation : Use fume hoods, nitrile gloves, and ANSI-approved goggles.
- Waste Disposal : Neutralize ketones with sodium bisulfite before disposal. Analogous compounds (e.g., 3,3-Dimethyl-1-[(3-methylpent-1-yn-3-yl)amino]butan-2-one) suggest potential irritancy, warranting caution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
